molecular formula C21H26N2O4 B12100431 Methyl 17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

Methyl 17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

Cat. No.: B12100431
M. Wt: 370.4 g/mol
InChI Key: MMVZFQGCDSDHSV-UHFFFAOYSA-N
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Description

18-Beta-hydroxy-3-epi-alpha-yohimbine is an organic compound belonging to the class of yohimbine alkaloids. It is a derivative of yohimbine, primarily found in the plant Rauvolfia vomitoria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Beta-hydroxy-3-epi-alpha-yohimbine involves several steps, starting from yohimbine. The key steps include hydroxylation and epimerization. The hydroxylation process introduces a hydroxyl group at the 18th position, while epimerization changes the configuration at the 3rd position. The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of 18-Beta-hydroxy-3-epi-alpha-yohimbine is not extensively documented. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity. The use of bioreactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

18-Beta-hydroxy-3-epi-alpha-yohimbine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

18-Beta-hydroxy-3-epi-alpha-yohimbine has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of yohimbine derivatives.

    Biology: Investigated for its potential effects on biological systems, including its interaction with adrenergic receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions such as erectile dysfunction and anxiety.

    Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

The mechanism of action of 18-Beta-hydroxy-3-epi-alpha-yohimbine involves its interaction with adrenergic receptors. Unlike yohimbine, which primarily targets alpha-2 adrenergic receptors, 18-Beta-hydroxy-3-epi-alpha-yohimbine has a lower affinity for these receptors. This difference in receptor interaction may result in distinct pharmacological effects. The compound’s action on peripheral blood vessels and its potential to influence neurotransmitter release are areas of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

18-Beta-hydroxy-3-epi-alpha-yohimbine is unique due to its specific stereochemistry and hydroxylation at the 18th position. These structural differences result in distinct biological activities and potential therapeutic applications compared to its analogs .

Properties

IUPAC Name

methyl 17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-27-21(26)18-14-9-16-19-13(12-4-2-3-5-15(12)22-19)6-7-23(16)10-11(14)8-17(24)20(18)25/h2-5,11,14,16-18,20,22,24-25H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVZFQGCDSDHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC3C4=C(CCN3CC2CC(C1O)O)C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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